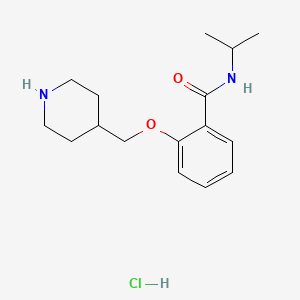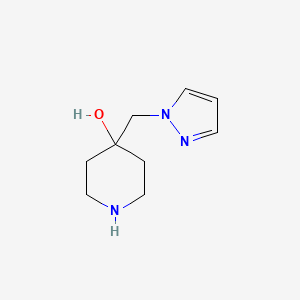
4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol
Vue d'ensemble
Description
“4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol” is a chemical compound with the molecular formula C9H15N3O . It is a derivative of piperidone, which is of particular interest due to its unique biochemical properties .
Synthesis Analysis
Piperidones, including “4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol”, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . The structure-activity relationship of the piperidones has been established .Molecular Structure Analysis
The InChI code for “4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol” is 1S/C9H15N3/c1-4-11-12(7-1)8-9-2-5-10-6-3-9/h1,4,7,9-10H,2-3,5-6,8H2 .Physical And Chemical Properties Analysis
“4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol” is a powder at room temperature . Its molecular weight is 181.24 .Applications De Recherche Scientifique
Synthesis and Structural Studies
- 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol and related compounds have been used in various synthesis processes, including the synthesis of Crizotinib, a cancer treatment drug. A study outlined a three-step synthesis process for creating a key intermediate, demonstrating the compound's importance in pharmaceutical manufacturing (Fussell et al., 2012).
- The structural properties of compounds containing the pyrazole and piperidine moieties, including 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol, have been analyzed using techniques like X-ray crystallography and computational chemistry. Such studies provide insights into molecular interactions and potential applications in drug design (Shawish et al., 2021).
Biological Activity and Potential Therapeutic Applications
- Compounds structurally related to 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol have shown promising biological activities. For instance, certain derivatives have demonstrated fungicidal and antiviral properties, particularly against tobacco mosaic virus, indicating potential for agricultural or medicinal applications (Li et al., 2015).
- Some derivatives have been investigated for their antitubercular and antifungal activities, highlighting their potential in treating infectious diseases (Syed et al., 2013).
- In receptor binding studies, certain pyrazole derivatives incorporating piperidine have been explored for their interactions with cannabinoid receptors. This research provides insights into the development of compounds that could potentially regulate cannabinoid receptor activity, with implications for treating neurological disorders (Lan et al., 1999).
Material Science and Chemistry Applications
- Pyrazole and piperidine derivatives, including those similar to 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol, have been used in the synthesis of fluorescent films. Their unique molecular structures make them suitable for creating materials with specific light-emitting properties, useful in various technological applications (Soboleva et al., 2017).
Safety and Hazards
Orientations Futures
The future directions for “4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol” and similar compounds could involve further exploration of their diverse biological applications. Given their wide range of bioactivities, these compounds could potentially be developed into effective therapeutic agents for various conditions .
Propriétés
IUPAC Name |
4-(pyrazol-1-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c13-9(2-5-10-6-3-9)8-12-7-1-4-11-12/h1,4,7,10,13H,2-3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUBSCJFEWVJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN2C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1406782.png)

![Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate](/img/structure/B1406786.png)
![tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate](/img/structure/B1406787.png)
![ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B1406790.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406791.png)
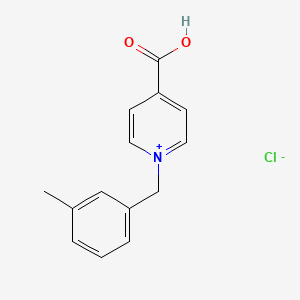
![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406794.png)
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B1406795.png)
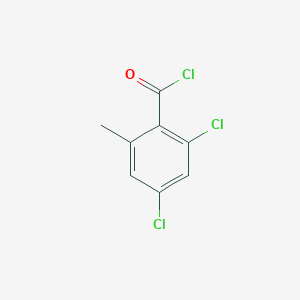
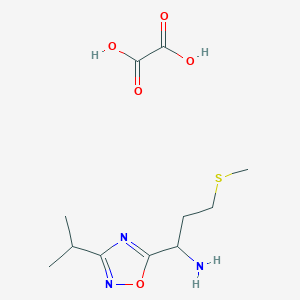
![[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1406799.png)
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406801.png)
